molecular formula C12H20F3NO5S B15241899 tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate CAS No. 1420797-21-2

tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B15241899
CAS No.: 1420797-21-2
M. Wt: 347.35 g/mol
InChI Key: AIZXYRBBMIZCOR-UHFFFAOYSA-N
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Description

Properties

CAS No.

1420797-21-2

Molecular Formula

C12H20F3NO5S

Molecular Weight

347.35 g/mol

IUPAC Name

tert-butyl 4-(trifluoromethylsulfonyloxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H20F3NO5S/c1-11(2,3)21-10(17)16-6-4-9(5-7-16)8-20-22(18,19)12(13,14)15/h9H,4-8H2,1-3H3

InChI Key

AIZXYRBBMIZCOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethanesulfonic anhydride in the presence of a base. The reaction conditions often include the use of an inert atmosphere and low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, nucleophiles such as amines for substitution, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, while substitution reactions could yield a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for creating novel compounds .

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of trifluoromethylsulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate involves its interaction with various molecular targets. The trifluoromethylsulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity of the compound. This can affect how the compound interacts with enzymes, receptors, or other biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Triflyl-Containing Piperidine and Dihydropyridine Derivatives

tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (3p)
  • CAS: Not explicitly listed.
  • Structure : Triflyl group directly on the 4-position of a dihydropyridine ring.
  • Reactivity : The unsaturated dihydropyridine ring increases susceptibility to electrophilic addition, contrasting with the fully saturated piperidine in the target compound. Used in allylation and ring-closing metathesis .
  • Yield : Synthesized in 80% yield under similar palladium-catalyzed conditions .
Allyl-Substituted Dihydropyridines (e.g., 2d)
  • Example : tert-Butyl 6-allyl-6-phenyl-4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (2d)
  • Structure : Allyl and aryl substituents on the dihydropyridine ring.
  • Applications : Facilitates spiropiperidine formation via tandem trifination–allylation, leveraging the triflyl group as a leaving group .
  • Yield : 80% via ESI-MS-characterized synthesis .

Methylsulfonyl (Mesyl) Analogs

tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
  • CAS : 161975-39-9
  • Structure : Mesyl group replaces triflyl.
  • Reactivity : The mesyl group is less electron-withdrawing than triflyl, reducing leaving-group ability. This results in slower reaction kinetics in nucleophilic substitutions .
  • Synthetic Utility : Preferable for reactions requiring milder conditions.
tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
  • CAS : 405090-66-6
  • Structure : Ethyl-linked mesyl group.
  • Applications : Used in peptide coupling and cyclization reactions due to moderate reactivity .

Functionalized Piperidine Derivatives

tert-Butyl 4-(trifluoromethyl)-3',6'-dihydro-2,4'-bipyridine-1' (2'H)-carboxylate
  • Structure : Bipyridine system with a trifluoromethyl substituent.
  • Synthesis : Generated via thionyl chloride-mediated dehydration of hydroxylated precursors .
  • Applications : Intermediate in medicinal chemistry for kinase inhibitor synthesis .
tert-Butyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate
  • CAS : 1417794-57-0
  • Structure : Chloro-trifluoromethylpyridyloxy substituent.
  • Applications : Key building block in agrochemical and pharmaceutical research .

Comparative Data Tables

Table 1: Structural and Reactivity Comparison

Compound Leaving Group Ring Type Key Applications Yield (%)
Target Compound Triflyl Piperidine Cross-coupling, pyrazole synthesis 80–95
3p Triflyl Dihydropyridine Allylation, ring-closing metathesis 80
Mesyl Analog Mesyl Piperidine Peptide coupling 75–85
Bipyridine Derivative Triflyl Bipyridine Kinase inhibitor synthesis 70–80

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Stability
Target Compound 347.35 Not reported Discontinued; lab-use
Mesyl Analog 291.38 126–129 Long-term storage
2d ~400 (estimated) Oil (liquid) Air-sensitive

Key Research Findings

Reactivity Hierarchy : Triflyl derivatives exhibit superior leaving-group ability compared to mesyl analogs, enabling efficient cross-coupling reactions .

Steric Effects : Allyl and aryl substituents on dihydropyridines (e.g., 2d) enhance steric hindrance, directing regioselectivity in cyclization reactions .

Boc Protection Utility : The Boc group in the target compound allows selective deprotection under acidic conditions, enabling sequential functionalization .

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Alkylation or protection of the piperidine ring using tert-butyl dicarbonate (Boc anhydride) to introduce the Boc-protected amine.
  • Step 2 : Functionalization of the hydroxymethyl group on the piperidine ring via sulfonylation with trifluoromethanesulfonic anhydride (Tf₂O) under inert conditions (e.g., dry dichloromethane, 0–5°C) .
  • Optimization : Use catalysts like 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency. Monitor progress via thin-layer chromatography (TLC) or LC-MS. Adjust stoichiometry (e.g., 1.2 equivalents of Tf₂O) and solvent polarity to improve yield (typically 60–80%) .

Q. How can researchers characterize the compound’s structure and purity?

Key analytical methods include:

  • NMR Spectroscopy : Confirm regiochemistry and functional groups (e.g., triflate resonance at ~−78 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 390.12) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .
  • Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., DCM, THF) .
  • Spill Management : Neutralize triflate residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the triflate group influence reactivity in downstream functionalization?

The trifluoromethanesulfonyl (triflate) group is a superior leaving group, enabling:

  • Nucleophilic Substitution : React with amines or thiols to form C–N or C–S bonds under mild conditions (e.g., DMF, 50°C) .
  • Cross-Coupling Reactions : Participate in Suzuki-Miyaura or Buchwald-Hartwig couplings with palladium catalysts (e.g., Pd(dba)₂, SPhos) .
  • Stability Considerations : Triflates hydrolyze slowly in aqueous media (pH >7), requiring anhydrous storage .

Q. What strategies can resolve contradictions in biological activity data for derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify the piperidine or triflate moieties and evaluate changes in bioactivity (e.g., enzyme inhibition assays) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize experimental discrepancies .
  • Batch Reproducibility : Ensure consistent purity (>98%) via rigorous column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can selective deprotection of the Boc group be achieved without degrading the triflate?

  • Acid Sensitivity : Use trifluoroacetic acid (TFA) in DCM (1:4 v/v, 0°C) for Boc removal. Avoid prolonged exposure to prevent triflate hydrolysis .
  • Alternative Methods : Employ HCl in dioxane (4 M, 25°C) for milder deprotection .

Q. What are the compound’s applications in medicinal chemistry?

  • Prodrug Development : The triflate group enables conjugation with bioactive molecules (e.g., kinase inhibitors) via click chemistry .
  • PET Tracers : Radiolabel with ¹⁸F for imaging studies, leveraging the triflate’s leaving group properties .
  • Targeted Drug Delivery : Incorporate into lipid nanoparticles for enhanced cellular uptake .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Triflate Functionalization

Reaction TypeReagents/ConditionsYield (%)Reference
Nucleophilic SubstitutionK₂CO₃, DMF, 50°C, 12h75
Suzuki CouplingPd(dba)₂, SPhos, THF, 80°C, 24h65
Boc DeprotectionTFA/DCM (1:4), 0°C, 1h>95

Q. Table 2. Analytical Data for Structural Confirmation

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 1.45 (s, 9H, Boc), δ 4.20 (m, 2H, CH₂OTf)
HRMS (ESI+)[M+H]⁺ = 390.12 (calc. 390.11)
HPLC (C18)Retention time: 8.2 min, purity 97%

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